Tmv-IN-1 Therapeutic EC₅₀ vs Ningnanmycin and TMV-IN-2 (N7)
In a direct head-to-head comparison within the same study, Tmv-IN-1 (N2) demonstrated a therapeutic EC₅₀ of 70.7 μg/mL against TMV, which is 2.2-fold more potent than the commercial antiviral ningnanmycin (EC₅₀ = 158.3 μg/mL) and 1.3-fold more potent than the in-class analog TMV-IN-2 (N7, EC₅₀ = 89.9 μg/mL) [1]. Therapeutic activity reflects the compound's ability to suppress viral replication after infection has been established, a critical metric for curative applications in plant protection.
| Evidence Dimension | Therapeutic (curative) anti-TMV activity |
|---|---|
| Target Compound Data | 70.7 μg/mL |
| Comparator Or Baseline | Ningnanmycin (NNM): 158.3 μg/mL; TMV-IN-2 (N7): 89.9 μg/mL |
| Quantified Difference | 2.2-fold more potent than NNM; 1.3-fold more potent than N7 |
| Conditions | Nicotiana glutinosa (heartleaf tobacco) half-leaf method, 500 μg/mL screening concentration, EC₅₀ determination by dose-response curve. |
Why This Matters
This quantified superiority over both a commercial standard and a structurally similar analog provides a clear, data-driven rationale for selecting Tmv-IN-1 in therapeutic antiviral assays where maximum curative efficacy is required.
- [1] Sun N, Gong C, Zhou Y, Zhang Y, Zhang N, Xing L, Xue W. Design, Synthesis, and Bioactivity of Chalcone Derivatives Containing Indanone. ACS Omega. 2023;8(2):2556-2563. View Source
